CID2440433

Übersicht

Beschreibung

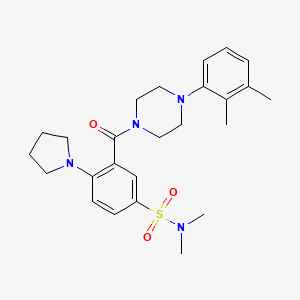

Compound CID2440433, also known as 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide, is a synthetic organic compound. It is a selective agonist for the G-protein coupled receptor GPR55, with an effective concentration (EC50) of 250 nanomolar. This compound exhibits over 100-fold selectivity for GPR55 compared to other receptors such as GPR35, CB1, and CB2 .

Wissenschaftliche Forschungsanwendungen

CID2440433 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als selektiver Agonist für GPR55 in verschiedenen chemischen Studien verwendet.

Biologie: Die Verbindung wird verwendet, um die Rolle von GPR55 in biologischen Prozessen zu untersuchen, einschließlich der Proliferation von neuronalen Stammzellen und der neuronalen Differenzierung

Medizin: this compound wird in der medizinischen Forschung verwendet, um seine potenziellen therapeutischen Wirkungen auf neurologische Erkrankungen zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente verwendet, die auf GPR55 abzielen

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv den GPR55-Rezeptor aktiviert. Nach der Aktivierung induziert GPR55 die Phosphorylierung der extrazellulären signalregulierten Kinasen 1 und 2 (ERK1/2) und die Translokation der Proteinkinase C beta II (PKCβII) zur Plasmamembran. Diese molekularen Ereignisse führen zu einer erhöhten Proliferation von neuronalen Stammzellen und fördern die neuronale Differenzierung .

Wirkmechanismus

Target of Action

The primary target of CID2440433 is the G-protein coupled receptor GPR55 . GPR55 is involved in various physiological processes, including pain perception and bone development . This compound acts as a selective agonist for GPR55, exhibiting over 100-fold selectivity for GPR55 over other receptors such as GPR35, CB1, and CB2 .

Mode of Action

This compound interacts with its target, GPR55, by binding to it and activating it . This activation leads to the phosphorylation of ERK1/2 and translocation of PKCβII to the plasma membrane . These changes result in the activation of downstream signaling pathways that mediate the compound’s effects .

Biochemical Pathways

The activation of GPR55 by this compound triggers a cascade of biochemical events. The phosphorylation of ERK1/2 and translocation of PKCβII are key steps in this process . These changes affect various biochemical pathways, leading to the proliferation of neural stem cells and promotion of neuronal differentiation .

Result of Action

The activation of GPR55 by this compound leads to several molecular and cellular effects. It induces the phosphorylation of ERK1/2 and translocation of PKCβII to the plasma membrane . Additionally, it increases the proliferation of neural stem cells and promotes neuronal differentiation .

Biochemische Analyse

Biochemical Properties

CID2440433 (ML184) plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is a selective agonist for the GPR55 receptor, with an EC50 of 0.26 μM, and exhibits over 100-fold selectivity for GPR55 compared to GPR35, CB1, and CB2 receptors . This compound stimulates cellular ERK1/2 phosphorylation and induces PKCβII translocation to the plasma membrane by activating GPR55 . These interactions highlight the compound’s specificity and potency in modulating GPR55-related pathways.

Cellular Effects

This compound (ML184) exerts significant effects on various cell types and cellular processes. It enhances the proliferation of neural stem cells and promotes neuronal differentiation in vitro . Additionally, it is 18 times more potent than lysophosphatidylinositol in stimulating cellular ERK1/2 phosphorylation in GPR55E- and βarr2-GFP-expressing U2OS cells . The compound also induces PKCβII translocation in GPR55E- and PKCβII-GFP-expressing HEK293 cells . These cellular effects underscore the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound (ML184) involves its action as a selective GPR55 agonist. By binding to the GPR55 receptor, it activates downstream signaling pathways, leading to the phosphorylation of ERK1/2 and the translocation of PKCβII to the plasma membrane . This activation results in various cellular responses, including changes in gene expression and enzyme activity. The compound’s high selectivity for GPR55 over other receptors ensures targeted modulation of specific signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound (ML184) have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, with consistent effects on cellular signaling pathways

Dosage Effects in Animal Models

The effects of this compound (ML184) vary with different dosages in animal models. At lower doses, the compound effectively modulates GPR55-related pathways without causing significant adverse effects . At higher doses, there may be threshold effects and potential toxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound (ML184) is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s activation of GPR55 leads to downstream effects on metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound (ML184) is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The precise mechanisms of transport and distribution are essential for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound (ML184) exhibits specific subcellular localization, which is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This subcellular localization ensures that this compound exerts its effects precisely where needed, enhancing its efficacy in modulating cellular processes.

Vorbereitungsmethoden

Die Synthese von CID2440433 umfasst mehrere Schritte:

Bildung des Piperazinderivats: Der erste Schritt beinhaltet die Reaktion von 2,3-Dimethylanilin mit Piperazin, um das Piperazinderivat zu bilden.

Kupplung mit Benzolsulfonylchlorid: Das Piperazinderivat wird dann in Gegenwart einer Base mit Benzolsulfonylchlorid gekoppelt, um das Sulfonamid-Zwischenprodukt zu bilden.

Bildung des Endprodukts: Das Sulfonamid-Zwischenprodukt wird dann mit N,N-Dimethyl-4-pyrrolidin-1-ylbenzensulfonamid umgesetzt, um das Endprodukt this compound zu bilden

Analyse Chemischer Reaktionen

CID2440433 unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperazinring.

Reduktion: Reduktionsreaktionen können an der Sulfonamidgruppe auftreten.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene .

Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Derivate und substituierte Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

CID2440433 ist einzigartig in seiner hohen Selektivität für GPR55 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

CID1792197: Ein weiterer GPR55-Agonist, aber weniger potent als this compound.

CID1172084: Ein GPR55-Agonist mit geringerer Selektivität im Vergleich zu this compound.

Lysophosphatidylinositol: Ein natürlicher Ligand für GPR55, aber weniger potent als this compound

This compound zeichnet sich durch seine hohe Potenz und Selektivität für GPR55 aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.

Eigenschaften

IUPAC Name |

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O3S/c1-19-8-7-9-23(20(19)2)28-14-16-29(17-15-28)25(30)22-18-21(33(31,32)26(3)4)10-11-24(22)27-12-5-6-13-27/h7-11,18H,5-6,12-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSJAHQGJHDACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

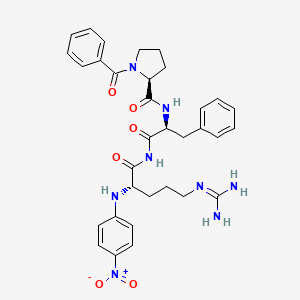

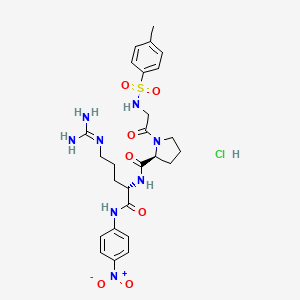

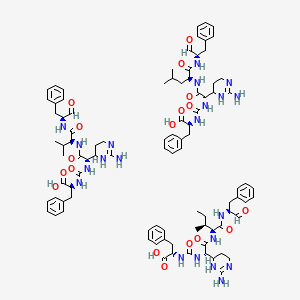

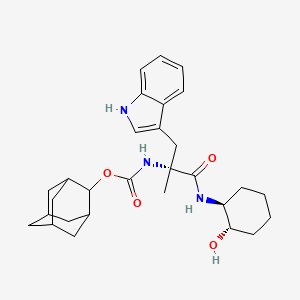

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

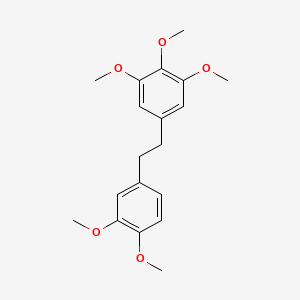

![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)

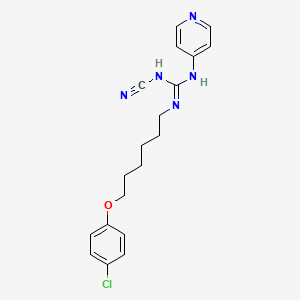

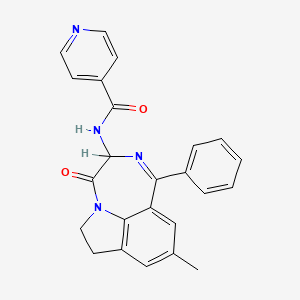

![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)